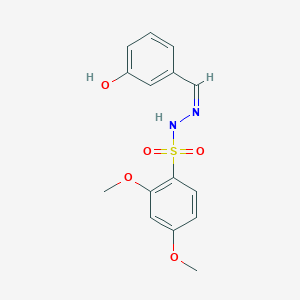![molecular formula C13H9F4NO2S B4598011 N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4598011.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonamide groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Applications De Recherche Scientifique
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3,5-bis(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its fluorinated aromatic ring and sulfonamide group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Its ability to undergo diverse chemical transformations and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
Propriétés
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c14-11-7-6-9(13(15,16)17)8-12(11)18-21(19,20)10-4-2-1-3-5-10/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBJRIEXZVNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide](/img/structure/B4597939.png)
![N-(2,4-dichlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4597945.png)
![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4597955.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4597958.png)
![Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4597965.png)
![{2-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4597966.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4597974.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4597977.png)

![2-(5-ethyl-2-thienyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4597997.png)

![3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4598007.png)
![Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4598017.png)
![N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide](/img/structure/B4598031.png)
